3,4-Diaminopyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Amifampridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of voltage-gated potassium channel blockers.
Biology: Amifampridine is utilized in research on neuromuscular transmission and muscle diseases.
Industry: Amifampridine is produced and marketed under various trade names for therapeutic use.
Mécanisme D'action
Target of Action
3,4-Diaminopyridine, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of the action potential of neurons. By blocking these channels, this compound affects the duration of the action potential and the concentration of calcium in the presynaptic area .
Mode of Action
This compound interacts with its targets by selectively blocking the presynaptic fast voltage-gated potassium channels . This blockade prolongs the cell membrane depolarization and the action potential, leading to an increase in calcium transport into the nerve endings . The increased calcium concentration then enhances the release of acetylcholine, a neurotransmitter, at the neuromuscular junction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By prolonging the action potential, this compound increases the influx of calcium ions into the presynaptic nerve terminal. This increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft, thereby enhancing neuromuscular transmission .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and has a bioavailability of 93-100% . Metabolism occurs through acetylation to 3-N-acetylamifampridine . The elimination half-life of this compound is approximately 2.5 hours, and it is excreted via the kidneys, with 19% unmetabolized and 74-81% as 3-N-acetylamifampridine .
Result of Action
The primary result of this compound’s action is the enhanced release of acetylcholine at the neuromuscular junction . This leads to an increase in the frequency of miniature endplate potentials of normal amplitude, allowing for sufficient acetylcholine levels for the activation of postsynaptic muscle fibers following a single nerve impulse . This ultimately leads to an improvement in muscle strength and reduction in muscle fatigue, particularly in patients with Lambert-Eaton Myasthenic Syndrome (LEMS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to this compound . Additionally, the drug’s stability can be affected by oxidative stress conditions .
Analyse Biochimique
Biochemical Properties
3,4-Diaminopyridine blocks presynaptic potassium channels, which prolongs the action potential and increases presynaptic calcium concentrations . This blockage of potassium channels leads to an increase in the duration of calcium channel opening and enhanced acetylcholine release .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In patients with LEMS, treatment with this compound significantly improved symptoms, with improvements in muscle strength score and compound muscle action potential (CMAP) amplitude . It influences cell function by increasing the availability of acetylcholine at the motor end plate, allowing muscles to contract .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a voltage-gated potassium channel blocker. By blocking these channels, it prolongs the action potential and increases presynaptic calcium concentrations . This leads to an increase in the duration of calcium channel opening and enhanced acetylcholine release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a significant decrease in the quantitative myasthenia gravis (QMG) score and an improvement in the compound muscle action potentials (CMAP) amplitude were observed after treatment with this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that the optimal concentration of this compound (10 pmol/kg) improves the performance of hypoxic mice .
Metabolic Pathways
The metabolic pathway of this compound involves acetylation to 3-N-acetylamifampridine. This process is affected by the overall metabolic acetylation activity of N-acetyl-transferase (NAT) enzymes and NAT2 genotype .
Transport and Distribution
This compound is quickly and almost completely absorbed from the gut. It has a bioavailability of 93–100% . It is excreted by the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .
Subcellular Localization
Given its role as a potassium channel blocker, it is likely to be localized at the presynaptic nerve terminals where these channels are present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'amifampridine peut être synthétisée selon diverses méthodes. Une méthode courante implique la réaction de la 3,4-dichloropyridine avec l'ammoniac pour produire de la pyridine-3,4-diamine . La réaction se produit généralement sous des températures et des pressions élevées pour faciliter la substitution des atomes de chlore par des groupes amino.
Méthodes de production industrielle
Dans les milieux industriels, la production d'amifampridine implique souvent la cristallisation du phosphate d'amifampridine à partir d'une solution dans l'eau . Ce processus peut nécessiter des étapes de purification telles que la recristallisation pour atteindre des niveaux de pureté élevés. Les conditions réactionnelles sont optimisées pour garantir un processus de production fluide et efficace.
Analyse Des Réactions Chimiques
Types de réactions
L'amifampridine subit diverses réactions chimiques, notamment :
Oxydation : L'amifampridine peut être oxydée pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l'amifampridine en ses formes réduites.
Substitution : L'amifampridine peut participer à des réactions de substitution, où les groupes amino sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'amifampridine peut produire des N-oxydes, tandis que les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
L'amifampridine a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études sur les bloqueurs des canaux potassiques dépendants du voltage.
Biologie : L'amifampridine est utilisée dans la recherche sur la transmission neuromusculaire et les maladies musculaires.
Industrie : L'amifampridine est produite et commercialisée sous divers noms commerciaux à des fins thérapeutiques.
Mécanisme d'action
L'amifampridine agit en bloquant l'efflux des canaux potassiques dans les terminaisons nerveuses, ce qui augmente la durée des potentiels d'action . Ce potentiel d'action prolongé permet aux canaux calciques de rester ouverts plus longtemps, ce qui entraîne une libération accrue d'acétylcholine à la jonction neuromusculaire . La libération accrue d'acétylcholine améliore la stimulation musculaire et améliore la force musculaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridine-2,3-diamine : Structure similaire, mais diffère par la position des groupes amino.
Pyridine-2,4-diamine : Autre isomère structurel avec des positions différentes de groupes amino.
Pyridine-3,5-diamine : Composé similaire avec des groupes amino à des positions différentes.
Unicité
La position unique des groupes amino de l'amifampridine aux positions 3 et 4 du cycle pyridine la rend particulièrement efficace en tant que bloqueur des canaux potassiques dépendants du voltage . Cette caractéristique structurelle la distingue des autres composés similaires et contribue à ses effets thérapeutiques spécifiques .
Propriétés
IUPAC Name |
pyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTKINVCDFNREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Record name | 3,4-diaminopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3,4-diaminopyridine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046715 | |
Record name | 3,4-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid | |
Record name | SID51088028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Amifampridine is a symptomatic treatment that increases acetylcholine concentrations at the neuromuscular junction. It selectively blocks presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings. Increased intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles and enhances impulse transmission at central, autonomic, and neuromuscular synapses. Amifampridine improves muscle strength and resting compound muscle action potential (CMAP) amplitudes with an overall weighted mean difference of 1.69 mV. | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-96-6 | |
Record name | 3,4-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amifampridine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-DIAMINOPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIFAMPRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU4S6E2G0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.